molecular formula C16H14N2 B2737795 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole CAS No. 565442-00-4

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole

Cat. No.: B2737795
CAS No.: 565442-00-4
M. Wt: 234.302
InChI Key: HRTNGSCQAGSUOB-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole typically involves the reaction of benzimidazole with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is attributed to its ability to bind to and inhibit the function of certain proteins involved in cell proliferation. The compound interacts with transport proteins like human serum albumin, and its binding involves hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-7-14(8-3-1)9-6-12-18-13-17-15-10-4-5-11-16(15)18/h1-11,13H,12H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTNGSCQAGSUOB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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